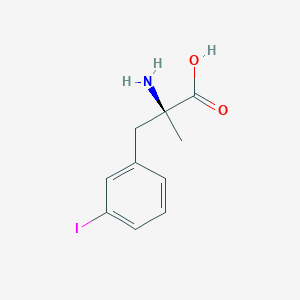

(S)-alpha-Methyl-3-Iodophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-alpha-Methyl-3-Iodophenylalanine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom on the phenyl ring and a methyl group on the alpha carbon, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methyl-3-Iodophenylalanine typically involves the iodination of a suitable phenylalanine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-alpha-Methyl-3-Iodophenylalanine undergoes various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodinated derivatives.

Reduction: The compound can be reduced to remove the iodine atom, yielding deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenylalanine derivatives, while reduction can produce deiodinated phenylalanine.

Wissenschaftliche Forschungsanwendungen

(S)-alpha-Methyl-3-Iodophenylalanine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging studies.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other iodinated compounds.

Wirkmechanismus

The mechanism of action of (S)-alpha-Methyl-3-Iodophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: The parent compound without the iodine and methyl groups.

3-Iodophenylalanine: Similar structure but lacks the alpha-methyl group.

alpha-Methylphenylalanine: Similar structure but lacks the iodine atom.

Uniqueness: (S)-alpha-Methyl-3-Iodophenylalanine is unique due to the combined presence of the iodine atom and the alpha-methyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and binding interactions, making it valuable for specific research and industrial applications.

Biologische Aktivität

(S)-alpha-Methyl-3-Iodophenylalanine (CAS No. 457653-01-9) is a chiral amino acid derivative that has gained attention for its unique chemical structure and potential biological applications. This compound features an iodine atom on the phenyl ring and a methyl group on the alpha carbon, which together impart distinctive chemical and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by:

- Molecular Formula : C10H12I N O2

- Molecular Weight : 279.11 g/mol

- Structural Features : The iodine atom enhances the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the iodine atom can significantly enhance binding affinity, influencing various physiological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in cancer and inflammatory diseases.

- Protein Synthesis : It can be genetically incorporated into proteins, allowing for the study of protein folding and function through bioorthogonal labeling techniques .

1. Cancer Research

This compound has shown promise in preclinical studies as a therapeutic agent for cancer treatment. For instance, in a study involving glioma models, the compound was used in combination with radionuclide therapy, demonstrating improved survival rates in treated rats compared to control groups .

2. Neurodegenerative Disorders

Research indicates that this compound may also play a role in treating neurodegenerative diseases by modulating metabolic pathways associated with neuronal health.

3. Enzyme Interactions

The compound's ability to interact with various enzymes makes it valuable for studying metabolic processes. It has been shown to influence anabolic hormone secretion and improve mental performance during stress-related tasks.

Case Study 1: Glioma Treatment

In a study on gliomas, this compound was administered alongside external beam radiotherapy. Results indicated that combined treatment significantly prolonged median survival compared to monotherapy with either treatment alone . This suggests potential for enhanced efficacy in targeting malignant cells.

Case Study 2: Protein Labeling

A study demonstrated the incorporation of this compound into proteins using engineered tRNA synthetases. This approach allowed researchers to label proteins with fluorescent probes, facilitating detailed investigations into protein dynamics and interactions .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other phenylalanine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Phenylalanine | No iodine or methyl group | Standard amino acid, basic protein synthesis |

| 3-Iodophenylalanine | Iodine substitution | Potential enzyme inhibition |

| Alpha-Methylphenylalanine | Methyl group only | Limited biological activity |

| This compound | Iodine + methyl group | Enhanced binding, cancer therapeutic potential |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLCZQGMUWCBV-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.